Pomalidomide-C2-OH
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Overview
Description
Pomalidomide-C2-OH is a derivative of pomalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma and AIDS-related Kaposi sarcoma . This compound retains the core structure of pomalidomide but includes a hydroxyl group at the C2 position, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-C2-OH involves several key steps. One common method starts with the reaction of nitro-substituted phthalic acid with 3-amino-piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then subjected to reduction reactions to convert the nitro group to an amino group, followed by cyclization to form the isoindoline-1,3-dione core structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to isolate the desired compound with a purity greater than 99% .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-C2-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the C2 position can be oxidized to form a carbonyl group.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoindoline-1,3-dione core.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like palladium on carbon for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions . Solvents such as N,N-dimethylformamide and methanol are frequently used in these reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modifications at the hydroxyl group or the isoindoline-1,3-dione core .
Scientific Research Applications
Pomalidomide-C2-OH has a wide range of scientific research applications:
Mechanism of Action
Pomalidomide-C2-OH exerts its effects through multiple mechanisms:
Inhibition of Angiogenesis: It directly inhibits the formation of new blood vessels, which is crucial for tumor growth.
Modulation of Immune Response: The compound enhances T-cell and natural killer cell-mediated immunity, contributing to its anti-cancer effects.
Induction of Apoptosis: This compound induces programmed cell death in cancer cells by activating specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A more potent analog of thalidomide with similar applications in treating multiple myeloma and other hematological malignancies.
Uniqueness
Pomalidomide-C2-OH is unique due to the presence of the hydroxyl group at the C2 position, which may enhance its solubility and bioavailability compared to its analogs . This modification can also influence its interaction with molecular targets, potentially leading to improved therapeutic efficacy .
Properties
CAS No. |
1957235-61-8 |
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Molecular Formula |
C15H15N3O5 |
Molecular Weight |
317.30 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(2-hydroxyethylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C15H15N3O5/c19-7-6-16-9-3-1-2-8-12(9)15(23)18(14(8)22)10-4-5-11(20)17-13(10)21/h1-3,10,16,19H,4-7H2,(H,17,20,21) |
InChI Key |
UBVMFCZPHRGQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCO |
Origin of Product |
United States |
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